1-heptyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
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Overview
Description
1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a methoxyphenyl group, and a benzimidazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde, heptylamine, and o-phenylenediamine.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate 2-(4-methoxyphenyl)-1H-benzimidazole.
Alkylation: The intermediate is then subjected to alkylation with heptylamine under basic conditions to introduce the heptyl group, resulting in the formation of 1-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole.
Ethenylation: Finally, the compound undergoes ethenylation through a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group, yielding the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-HEPTYL-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
1-HEPTYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with molecular targets.
1-HEPTYL-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE: The nitro group can significantly alter the compound’s chemical and biological properties, making it more reactive in certain contexts.
The uniqueness of 1-HEPTYL-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-heptyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C23H28N2O/c1-3-4-5-6-9-18-25-22-11-8-7-10-21(22)24-23(25)17-14-19-12-15-20(26-2)16-13-19/h7-8,10-17H,3-6,9,18H2,1-2H3/b17-14+ |
InChI Key |
PMVGLKMPRFQYQM-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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